tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Overview
Description
Tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: is a complex organic compound with a molecular weight of 281.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production typically involves scaling up laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing specific functional groups.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic potential.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets and pathways involved in biological processes, leading to desired outcomes.
Comparison with Similar Compounds
Tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: is unique due to its spirocyclic structure and functional groups. Similar compounds include:
This compound derivatives: : Variants with different substituents or functional groups.
Other spirocyclic compounds: : Compounds with similar spirocyclic frameworks but different core structures.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-10-15-11(18)14(16-10)6-8-17(9-7-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWUGJBPQQGCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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